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Compound of Interest

Compound Name:
3-Methoxy-N-[2-(4-

methylphenoxy)ethyl]aniline

CAS No.: 1040690-64-9

Cat. No.: B1437324

Get Quote

Executive Summary & Compound Profile
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a synthetic small molecule often utilized in

high-throughput screening (HTS) or structure-activity relationship (SAR) studies targeting G-

protein coupled receptors (GPCRs), specifically the Melatonin MT1/MT2 subtypes.

Chemical Class: N-aryl-2-phenoxyethylamine.

Primary Utility: Chemical probe for exploring hydrophobic pockets in MT1/MT2 receptors or

Sigma-1 sites.

Key Challenge: High lipophilicity (cLogP ~4.2) leads to poor aqueous solubility, surface

adsorption, and "compound aggregation," which are the primary sources of irreproducible

data.
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Feature
Target

Compound

Melatonin

(Standard
Agonist)

Luzindole

(Standard
Antagonist)

4P-PDOT (MT2
Selective)

Core Structure
Aniline

(Bioisostere)
Indole (Native)

Indole

(Synthetic)
Amidotetralin

Solubility (Aq)
Very Low (<10

µM)
Low (~0.1 mM) Low Low

Metabolic

Stability

Moderate

(Aniline oxidation

risk)

Low (Rapid

CYP1A2)
Moderate High

Binding Affinity

(Ki)

Probe-dependent

(nM range)
pKi ~ 9.0-10.0 pKi ~ 7.5-8.0 pKi ~ 8.5 (MT2)

Reproducibility

Risk

High

(Aggregation/Ads

orption)

Moderate Moderate Moderate

Critical Reproducibility Factors (The "Why" Behind
the Failures)
As a Senior Application Scientist, I have identified three mechanistic failure modes specific to

this scaffold that compromise data integrity.

A. The "Crash-Out" Phenomenon (Solubility)
The phenoxyethyl-aniline linker creates a highly hydrophobic molecule.

Mechanism: When diluted from DMSO (10 mM) directly into aqueous buffer (PBS/HBSS),

the compound forms nano-aggregates at concentrations >10 µM.

Impact: These aggregates cause false positives in enzymatic assays (promiscuous

inhibition) or false negatives in receptor binding (lower effective concentration).

Correction: Use an intermediate dilution step with a co-solvent (e.g., Ethanol or Pluronic F-

127).
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B. Oxidative Instability of the Aniline
Unlike the indole nitrogen of Melatonin, the aniline nitrogen in 3-Methoxy-N-[2-(4-
methylphenoxy)ethyl]aniline is more susceptible to oxidation, especially in the presence of

trace metals or light.

Impact: Formation of colored quinone-imine species that quench fluorescence in FRET/TR-

FRET assays.

Correction: Always include 0.1% Ascorbic Acid or 1 mM DTT in the assay buffer if the

experiment exceeds 2 hours.

C. Non-Specific Binding (NSB)
The 4-methylphenoxy tail is "sticky." It binds avidly to polypropylene (PP) and polystyrene (PS)

surfaces.

Impact: Actual concentration in the well is 20-50% lower than calculated.

Correction: Use Low-Binding (silanized) tips and plates. Add 0.01% BSA or 0.05% Tween-20

to the buffer to block surface sites.

Experimental Protocols for Reproducible Data
Protocol A: "Non-Precipitating" Solubilization Workflow
Standard direct dilution causes variability. Use this stepwise approach.

Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to reach 10 mM. Vortex for

30 seconds. Store at -20°C under Argon.

Intermediate Dilution (100x): Dilute the 10 mM stock 1:10 into 100% Ethanol (not water) to

yield 1 mM.

Working Solution (1x): Dilute the 1 mM Ethanol solution 1:100 into the Assay Buffer

(containing 0.1% BSA).

Final Solvent: 0.1% DMSO, 1% Ethanol.
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Result: A stable, monodisperse solution at 10 µM.

Protocol B: Competitive Radioligand Binding Assay
(MT2 Focus)
Validates affinity against the standard [125I]-Iodomelatonin.

Membrane Prep: Use CHO-K1 cells stably expressing human MT2 receptors.

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA (Critical for this lipophilic probe).

Incubation:

Mix 25 µL Membrane (5-10 µg protein).

Mix 25 µL [125I]-Iodomelatonin (0.1 nM final).

Mix 50 µL 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline (10^-10 to 10^-5 M).

Equilibrium: Incubate for 60 min at 25°C (Do not use 37°C to avoid degradation).

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI).

Note: PEI is mandatory to reduce filter binding of this lipophilic ligand.

Visualizing the Logic
Figure 1: Melatonin Receptor Signaling & Probe
Interference
This diagram illustrates the Gi/o-coupled pathway and where the probe acts, highlighting the

"Aggregation" reproducibility trap.
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Caption: Fig 1. Mechanism of Action vs. Artifact. High concentrations in aqueous buffer

promote aggregation, leading to non-specific receptor blockade (False Positives).

Figure 2: The "Stepwise" Solubilization Workflow
A visual guide to the protocol described in Section 3 to ensure monodispersity.
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Caption: Fig 2. Optimized solubilization workflow. The intermediate Ethanol step prevents the

"crashing out" observed with direct DMSO-to-Buffer dilution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Reproducibility & Performance Guide: 3-Methoxy-N-[2-
(4-methylphenoxy)ethyl]aniline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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